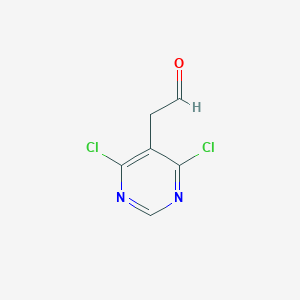

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(4,6-dichloropyrimidin-5-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBITPOSBYZLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553867 | |

| Record name | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16019-33-3 | |

| Record name | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4, 6-dichloro-pyrimidin-5-yl)-acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a pyrimidine derivative characterized by a dichlorinated pyrimidine ring with an acetaldehyde substituent at the 5-position.

-

IUPAC Name: (4,6-dichloro-5-pyrimidinyl)acetaldehyde[1]

-

Synonyms: 5-ACETALDEHYDEYL-4,6-DICHLOROPYRIMIDINE, (4,6-Dichloro-pyrimidin-5-yl)-acetaldehyde, 4,6-Dichloro-5-pyrimidineacetaldehyde, this compound[3][4]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 191.02 g/mol | [1][4] |

| Appearance | Colorless to light yellow crystalline solid; Yellow to faint orange solid | [2][3] |

| Melting Point | 89-91 °C | [2][3] |

| Boiling Point (Predicted) | 312.7 ± 37.0 °C | [2][3] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [2][3] |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | [2] |

| Storage Temperature | Freezer, under -20°C, in an inert atmosphere | [3] |

Synthesis Protocol

A common method for the synthesis of this compound involves the ozonolysis of 5-allyl-4,6-dichloropyrimidine.[3][5]

Experimental Protocol:

Materials:

-

Triethylamine (5.5 mL, 0.040 mol)[5]

-

Ozone (O₃)

-

Nitrogen (N₂)

Procedure:

-

In a 50 mL three-necked flask equipped with a magnetic stirrer, add 20 mL of dichloromethane and 5.0 g of 4,6-dichloro-5-allylpyrimidine.[3][5]

-

Sequentially add 8 g of dimethyl sulfoxide and 5.5 mL of triethylamine to the flask.[5]

-

Pass ozone (O₃) through the solution until it turns a blue color.[3][5]

-

Stop the ozone flow and switch to a nitrogen (N₂) atmosphere for 30 minutes to remove any excess ozone from the system.[3][5]

-

Allow the reaction mixture to warm to room temperature naturally.[3][5]

-

Verify the absence of peroxides using starch potassium iodide test paper (the paper should not turn blue).[3][5]

-

Extract the product twice with dichloromethane.[3][5] The reported yield for this synthesis is 88%.[3][5]

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows for further functionalization, making it a valuable building block for potential pesticides, pharmaceuticals, and dyes.[2]

Safety Information

This compound is an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[3]

-

Personal Protective Equipment: It is recommended to use protective gloves, safety glasses, and a protective mask when handling this compound.[2] Operations should be carried out in a well-ventilated area to avoid inhalation of vapors.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 5-allyl-4,6-dichloropyrimidine.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde (CAS 16019-33-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde, identified by the CAS number 16019-33-3. This compound is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. A thorough understanding of its properties is crucial for its handling, characterization, and optimization in synthetic processes.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various sources and are summarized in the tables below for clarity and ease of comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₂O | [1][2][3][4][5] |

| Molecular Weight | 191.02 g/mol | [1][2] |

| Appearance | White crystalline powder to Yellow to pale orange solid | [4][6] |

| Melting Point | 89-91 °C (Solvent: Dichloromethane, Heptane) | [6][7][8] |

| Boiling Point (Predicted) | 312.7 ± 37.0 °C | [6][7][9] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [6][9] |

| Solubility | 1.07 mg/mL | [1] |

| pKa (Predicted) | -4.49 ± 0.26 | [6][7] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [6][7] |

Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| SMILES | O=CCC1=C(Cl)N=CN=C1Cl | [1][2] |

| InChI Key | QEBITPOSBYZLCY-UHFFFAOYSA-N | [1][7] |

| MDL Number | MFCD09991563 | [1][2][3][5][7] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by introducing a small, finely powdered sample into a capillary tube, which is then heated in a calibrated melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of the compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate. For an unknown compound, a preliminary rapid heating can determine an approximate melting range.

-

For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[6][8][10][11]

Solubility Determination

The solubility of a compound in a given solvent is determined by adding a measured amount of the solid to a known volume of the solvent and observing the extent of dissolution.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The mixture is then allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

-

If the solid dissolves, further increments of the solute can be added until saturation is reached. If the solid does not dissolve, the compound is considered insoluble or sparingly soluble under those conditions.[7][9][12][13][14]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, where a solution of the compound is titrated with a standard solution of a strong acid or base, and the pH is monitored.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent to ensure solubility).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

A standard solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.[3][15][16][17][18]

Synthesis and Biological Relevance

Synthesis of this compound

A common synthetic route to this compound involves the ozonolysis of 4,6-dichloro-5-allylpyrimidine.[19]

Experimental Workflow:

Role as an Intermediate in Sorafenib Synthesis

This compound is not known to possess direct biological activity. Its significance lies in its role as a precursor in the synthesis of Sorafenib, a potent inhibitor of multiple kinases involved in tumor progression and angiogenesis.

Sorafenib Synthesis Pathway: The synthesis of Sorafenib is a multi-step process where this compound can be utilized in the construction of the core structure. A generalized pathway is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 3. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.ws [chem.ws]

- 8. pennwest.edu [pennwest.edu]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. youtube.com [youtube.com]

- 14. saltise.ca [saltise.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 19. 5-ACETALDEHYDEYL-4,6-DICHLOROPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

Reactivity of the Aldehyde Group in Dichloropyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloropyrimidine aldehydes are pivotal intermediates in the synthesis of a diverse range of biologically active compounds. Their utility stems from the presence of two distinct reactive centers: the electrophilic aldehyde group and the two chlorine-substituted carbon atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reactivity of the aldehyde moiety within these compounds, detailing common transformations, influencing factors, and experimental protocols. It also explores the interplay between the aldehyde's reactivity and the substitution reactions on the pyrimidine core, offering a deeper understanding for the strategic design of complex heterocyclic molecules.

Synthesis of Dichloropyrimidine Aldehydes

The most prevalent method for the synthesis of dichloropyrimidine aldehydes is the Vilsmeier-Haack reaction. This reaction efficiently converts dihydroxypyrimidines into the corresponding dichloro-aldehydes using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). Alternative multi-step syntheses often commence from readily available precursors like uracil.

// Edges Uracil -> Reagents [label="Formylation"]; Reagents -> Intermediate [style=dashed]; Uracil -> Intermediate [label="Multi-step process\n(Hydroxymethylation, Oxidation)"]; Intermediate -> Chlorination [label="Chlorination"]; Chlorination -> Product; } dot General Synthesis Workflow.

Reactivity Profile of the Aldehyde Group

The aldehyde group (-CHO) at the C5 position of the dichloropyrimidine ring is a versatile functional handle that participates in a wide range of chemical transformations typical of aromatic aldehydes. Its reactivity is influenced by the electron-withdrawing nature of both the pyrimidine ring and the adjacent chloro substituents.

Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of various pyrimidine-based drugs and agrochemicals, providing a site for amide bond formation or other derivatizations.

Reduction

Selective reduction of the aldehyde group to a primary alcohol (-CH₂OH) can be achieved using various reducing agents. This reaction provides access to hydroxymethyl-pyrimidine derivatives, which are valuable precursors for further functionalization.

Condensation Reactions

The aldehyde group undergoes condensation reactions with active methylene compounds. A notable example is the Claisen-Schmidt condensation with ketones (e.g., acetophenone) in the presence of a base to form pyrimidine-based chalcones, which are α,β-unsaturated ketones. This reaction is instrumental in extending the carbon framework and synthesizing compounds with potential applications in materials science and medicinal chemistry.

Other Transformations

Consistent with general aldehyde chemistry, the formyl group on the dichloropyrimidine ring can be expected to undergo:

-

Imination: Reaction with primary amines to form Schiff bases (imines).

-

Reductive Amination: Conversion to an amine via an imine intermediate, followed by reduction.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

// Central Compound Start [label="Dichloropyrimidine\n-5-carboxaldehyde", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Acid [label="Pyrimidine-5-carboxylic Acid", shape=box, fillcolor="#FFFFFF"]; Alcohol [label="(Pyrimidine-5-yl)methanol", shape=box, fillcolor="#FFFFFF"]; Chalcone [label="Pyrimidine-based Chalcone\n(α,β-unsaturated ketone)", shape=box, fillcolor="#FFFFFF"]; Imine [label="Schiff Base (Imine)", shape=box, fillcolor="#FFFFFF"];

// Edges with reaction labels Start -> Acid [label="Oxidation\n[O]"]; Start -> Alcohol [label="Reduction\n[H]"]; Start -> Chalcone [label="Claisen-Schmidt\nCondensation\n(+ Ketone, Base)"]; Start -> Imine [label="Imination\n(+ R-NH₂)"]; } dot Reactivity of the Aldehyde Group.

Interplay with Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr)

While the aldehyde group undergoes its characteristic reactions, the chlorine atoms at the C2 and C4/C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing aldehyde group, facilitates these substitutions.

The regioselectivity of SNAr reactions on dichloropyrimidines is a critical aspect of their chemistry. Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. This preference can be attributed to the greater ability of the nitrogen atoms at positions 1 and 3 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4/C6.

However, this selectivity can be influenced by several factors:

-

Nucleophile: The nature of the incoming nucleophile can alter the site of attack.

-

Substituents: Other substituents on the pyrimidine ring can direct the substitution pattern.

-

Reaction Conditions: Solvent, temperature, and catalysts can play a significant role in determining the regiochemical outcome.

Often, reactions involve both the aldehyde and the chloro groups. For instance, a nucleophilic substitution at a chloro-position might be followed by a condensation reaction at the aldehyde group in a one-pot process.

// Central Compound Start [label="2,4-Dichloro-5-pyrimidine\n-carboxaldehyde", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Nucleophiles Nu_C4 [label="Nucleophile (e.g., R-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; Nu_C2 [label="Nucleophile (e.g., R'OH)", shape=ellipse, fillcolor="#FFFFFF"];

// Products Prod_C4 [label="C4-Substituted Product", shape=box, fillcolor="#FFFFFF"]; Prod_C2 [label="C2-Substituted Product", shape=box, fillcolor="#FFFFFF"];

// Intermediates Meisen_C4 [label="Meisenheimer Intermediate\n(Attack at C4)", shape=parallelogram, style=dashed, color="#5F6368"]; Meisen_C2 [label="Meisenheimer Intermediate\n(Attack at C2)", shape=parallelogram, style=dashed, color="#5F6368"];

// Edges Nu_C4 -> Start [label="Attack at C4 (Generally Favored)"]; Start -> Meisen_C4 [style=dashed]; Meisen_C4 -> Prod_C4 [label="Loss of Cl⁻"];

Nu_C2 -> Start [label="Attack at C2 (Less Favored)"]; Start -> Meisen_C2 [style=dashed]; Meisen_C2 -> Prod_C2 [label="Loss of Cl⁻"]; } dot SNAr Reactivity of the Ring.

Quantitative Data Summary

The following tables summarize yields for representative reactions involving dichloropyrimidine aldehydes.

Table 1: Synthesis of Dichloropyrimidine Aldehydes

| Starting Material | Product | Key Reagents | Yield | Reference |

| Uracil | 5-Hydroxymethyluracil | Ba(OH)₂, Formaldehyde | 73% | |

| 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde | 2,4-Dichloro-5-pyrimidinecarboxaldehyde | POCl₃ | - | |

| 2,4-Dihydroxypyrimidine | 2,4-Dichloropyrimidine | POCl₃, DMAP, SOCl₂ | 95% | N/A |

Table 2: Reactions of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

| Reaction Type | Nucleophile/Reagent | Product | Yield | Reference |

| SNAr / Solvolysis | Indoline, NaOH, Methanol | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% | |

| SNAr / Solvolysis | Indoline, NaOH, Ethanol | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60% | |

| Claisen-Schmidt Condensation | Acetophenone, NaOH, Ethanol | (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | - |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde from Uracil

-

Hydroxymethylation: To a suspension of uracil (25 g) in 400 mL of water, add barium hydroxide octahydrate (15 g). Slowly add 37% formaldehyde solution (54 mL) and reflux the mixture with magnetic stirring for 30 minutes until the uracil dissolves. Allow the reaction to stand at room temperature overnight.

-

Work-up 1: Introduce carbon dioxide gas to precipitate barium carbonate. Filter the mixture and evaporate the aqueous phase to dryness to obtain a viscous substance.

-

Purification 1: Reflux the substance with 70% ethanol (250 mL) for two hours, then cool in a refrigerator for four hours to precipitate white, pure 5-hydroxymethyluracil. Filter and dry the solid (Yield: 23 g, 73%).

-

Oxidation: Add the 5-hydroxymethyluracil (23 g) to chloroform (400 mL) followed by manganese dioxide (100 g). Heat the mixture to reflux for 10 hours. Filter the hot mixture. The filter cake is refluxed again with chloroform (200 mL) for 30 minutes and filtered. This process is repeated once more.

-

Isolation 1: Combine the chloroform filtrates and evaporate the solvent to obtain the crude product, 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (14 g).

-

Chlorination: Add the 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (14 g) to phosphorus oxychloride (100 mL) and reflux for 5 hours.

-

Work-up 2: Remove approximately 50 mL of phosphorus oxychloride by evaporation. Pour the residue into 200 g of ice water.

-

Extraction and Purification 2: Extract the aqueous mixture three times with 100 mL portions of ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography to obtain pure, white 2,4-dichloro-5-pyrimidinecarboxaldehyde (8.3 g).

Protocol 2: SNAr Amination/Solvolysis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

-

Reaction Setup: To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in ethanol or methanol (5.0 mL), add sodium hydroxide (0.2 g, 5 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation: Isolate the resulting solid by filtration.

-

Purification: Recrystallize the solid from ethanol to yield the pure product (e.g., 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, 60% yield).

Protocol 3: Claisen-Schmidt Condensation of a Functionalized Pyrimidine Aldehyde

-

Reaction Setup: Prepare an equimolar mixture of the pyrimidine-5-carbaldehyde derivative (e.g., 2-amino-4-chloro-6-(ethyl(phenyl)amino)pyrimidine-5-carbaldehyde) and acetophenone in ethanol (8.0 mL).

-

Reaction: Add sodium hydroxide (0.2 g, 5 mmol) and reflux the reaction mixture for 3 hours. Monitor the reaction progress by TLC.

-

Isolation and Purification: Isolate the precipitate by filtration and recrystallize from ethanol to obtain the pure pyrimidine-based chalcone.

The Versatility of Substituted Dichloropyrimidines: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Strategies, Biological Activities, and Material Science Applications

Substituted dichloropyrimidines are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique chemical properties, particularly the presence of two reactive chlorine atoms on the pyrimidine ring, make them versatile building blocks for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the research applications of substituted dichloropyrimidines, with a focus on their utility in drug discovery and materials science. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical scaffold.

Medicinal Chemistry Applications: A Scaffold for Therapeutic Innovation

The pyrimidine nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The dichloropyrimidine moiety, in particular, serves as a key intermediate in the synthesis of potent and selective therapeutic agents targeting a range of diseases.

Kinase Inhibitors: Targeting Cellular Signaling Pathways

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Substituted dichloropyrimidines have emerged as a valuable scaffold for the design of both covalent and reversible kinase inhibitors.[3]

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition:

Substituted dichloropyrimidines have been identified as potent covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[3] These inhibitors act via a nucleophilic aromatic substitution (SNAr) reaction, where a cysteine residue in the kinase's active site displaces one of the chlorine atoms on the pyrimidine ring, forming a covalent bond.[3]

Below is a diagram illustrating the general signaling pathway involving MSK1 and its activation by upstream kinases.

Aurora Kinase Inhibition:

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[4] Dichloropyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases, demonstrating the versatility of this scaffold in targeting different kinase families.[4]

The following diagram depicts the roles of Aurora A and Aurora B kinases in mitosis and how they can be targeted by inhibitors.

Quantitative Data for Kinase Inhibitors:

The following table summarizes the inhibitory activities of selected dichloropyrimidine-based kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| 1 | MSK1 (CTKD) | 200 | Biochemical | [3] |

| PD-089828 | PDGFr | 1110 | Biochemical | |

| FGFr | 130 | Biochemical | ||

| EGFr | 450 | Biochemical | ||

| c-src | 220 | Biochemical | ||

| 4e | FGFr | 60 | Biochemical | |

| PDGFr, EGFr, c-src, InsR | >50,000 | Biochemical |

Anticancer Agents: Inducing Cell Death and Inhibiting Proliferation

The antiproliferative properties of substituted dichloropyrimidines extend beyond kinase inhibition. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity:

The table below presents the half-maximal inhibitory concentration (IC50) values for representative dichloropyrimidine derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4i | SW620 (Colon) | <10.0 | [5] |

| MCF7 (Breast) | 15.6 | [5] | |

| Compound 4s | MCF7 (Breast) | <10.0 | [5] |

| Compound 4d | MCF7 (Breast) | 25.7 | [5] |

| HeLa (Cervix) | 39.2 | [5] | |

| Compound 3b | C32 (Melanoma) | 24.4 | [6] |

| A375 (Melanoma) | 25.4 | [6] | |

| HaCaT (Keratinocyte) | 33.5 | [6] |

Antiviral Agents: Combating Viral Infections

While some simple 2-amino-4,6-dichloropyrimidine derivatives have shown limited direct antiviral activity, the pyrimidine scaffold remains a promising starting point for the development of novel antiviral agents.[7] The mechanism of action for some pyrimidine-based antivirals involves the inhibition of host cell kinases that are essential for viral replication.[7]

Quantitative Data for Antiviral Activity:

The following table includes the half-maximal effective concentration (EC50) values for some pyrimidine derivatives against various viruses. It is important to note that many simple dichloropyrimidine derivatives have shown EC50 values greater than 100 µg/mL against a broad range of viruses.[7]

| Compound Class/Name | Virus | Cell Line | EC50 | Reference |

| 2-Amino-4,6-dichloropyrimidine derivatives | HIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia, VSV | Various | > 100 µg/mL | [7] |

| Pyrimidine-pyridinone derivative | Influenza A | Not specified | 0.03 µM | [8] |

Chemical Biology and Materials Science Applications

The reactivity and electronic properties of the dichloropyrimidine core also lend themselves to applications beyond traditional medicinal chemistry.

Fluorescent Probes: Visualizing Biological Processes

The dichloropyrimidine scaffold can be functionalized with fluorophores to create fluorescent probes for biological imaging.[9] The reactive chlorine atoms allow for the modular attachment of different dyes and targeting moieties, enabling the development of probes with tailored photophysical properties and biological specificities.[9]

Photophysical Properties of a Pyrimidine-BODIPY Probe:

| Property | Value |

| Excitation Wavelength (λex) | ~490 nm |

| Emission Wavelength (λem) | ~510 nm |

| Quantum Yield (ΦF) | Varies with substitution |

| Molar Extinction Coefficient (ε) | Varies with substitution |

Organic Light-Emitting Diodes (OLEDs): Materials for Advanced Displays

The electron-deficient nature of the pyrimidine ring makes it an attractive component for materials used in organic light-emitting diodes (OLEDs).[10] Pyrimidine derivatives can function as electron-transporting materials or as part of the emissive layer in OLED devices.[10] The incorporation of dichloropyrimidine allows for further functionalization to fine-tune the electronic and photophysical properties of the resulting materials.

Performance of a Pyrimidine-Based OLED:

| Device Parameter | Value | Reference |

| Emitter | Dimethylacridan-functionalized pyrimidine-boron complex | [10] |

| Maximum External Quantum Efficiency (EQEmax) | 9.7% (at 5 wt% doping) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted dichloropyrimidines.

Synthesis of 2-Amino-4,6-dichloropyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives via nucleophilic aromatic substitution.

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Substituted amine (e.g., aniline, piperidine)

-

Triethylamine (TEA)

-

Ethanol (for crystallization)

-

Distilled water

-

Thin-layer chromatography (TLC) plates

-

Hexane

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

-

Heat the mixture to 80–90 °C under solvent-free conditions.

-

Monitor the reaction progress by TLC using a hexane:ethyl acetate solvent system.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add distilled water to the reaction mixture to precipitate the product.

-

Filter the precipitate and wash with water.

-

Recrystallize the crude product from ethanol to obtain the purified 2-aminopyrimidine derivative.[7]

The following diagram illustrates the general workflow for this synthesis.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details a colorimetric assay to determine the cytotoxicity of compounds against adherent cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Fix the cells by gently adding cold 10% TCA to each well and incubate at 4 °C for 1 hour.

-

Wash the plates five times with 1% acetic acid to remove TCA and unbound dye. Air dry the plates completely.

-

Stain the cells by adding 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.

-

Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well and shaking for 10 minutes.

-

Measure the absorbance at 565 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

TR-FRET Kinase Assay (LanthaScreen®)

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay to measure inhibitor potency.

Materials:

-

Kinase of interest

-

Fluorescein-labeled substrate

-

ATP

-

Test inhibitor

-

Kinase buffer

-

Terbium-labeled anti-phospho-substrate antibody

-

EDTA (to stop the reaction)

-

TR-FRET compatible plate reader

Procedure:

-

In a microplate, add the kinase, fluorescein-labeled substrate, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody to detect the phosphorylated substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the TR-FRET signal on a compatible plate reader by exciting the terbium donor and measuring emission from both the donor and the fluorescein acceptor.

-

Calculate the emission ratio (acceptor/donor) and plot it against the inhibitor concentration to determine the IC50 value.

Conclusion

Substituted dichloropyrimidines represent a highly versatile and valuable class of compounds with broad applications in scientific research. Their facile synthesis and tunable properties have made them a cornerstone in the development of novel kinase inhibitors, anticancer agents, and antiviral compounds. Furthermore, their utility extends to the creation of sophisticated tools for chemical biology, such as fluorescent probes, and advanced materials for organic electronics. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers, empowering them to explore and exploit the full potential of the dichloropyrimidine scaffold in their respective fields.

References

- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Pyrimidine-Based Aldehydes

Introduction

Pyrimidine aldehydes are indispensable intermediates in the field of medicinal chemistry and drug discovery. Their aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including condensation reactions, reductive aminations, and Wittig reactions, enabling the construction of complex, biologically active molecules. Derivatives of pyrimidine are foundational to numerous therapeutic agents used in oncology, infectious diseases, and inflammatory conditions.[1][2] This technical guide provides a comprehensive review of key synthetic methodologies for preparing pyrimidine-based aldehydes, offering detailed experimental protocols, comparative data, and visual schematics to aid researchers and drug development professionals.

Direct Formylation of the Pyrimidine Ring

Direct formylation introduces an aldehyde group onto the pyrimidine core, typically via electrophilic substitution. The feasibility of this approach depends on the electronic properties of the pyrimidine ring; electron-donating substituents are often required to activate the ring for successful formylation.[3]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), which acts as the electrophile.[4][5] The reaction is particularly effective for introducing a formyl group at the C-5 position of activated pyrimidine systems, such as those bearing hydroxyl or amino groups.[3][6]

Caption: Mechanism of the Vilsmeier-Haack reaction.

A study on the formylation of 2-methylpyrimidine-4,6-diol demonstrated that the choice of solvent significantly impacts reaction time and yield, with DMF proving to be the most effective medium.[6]

| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | DMF | 80 | 5 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 85 | [6] |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | Benzene | 80 | 10 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 67 | [6] |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | Dichloroethane | 80 | 8 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 78 | [6] |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | o-Xylene | 80 | 12 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 53 | [6] |

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [6]

-

A mixture of phosphorus oxychloride (0.29 mL, 3.16 mmol) and N,N-dimethylformamide (DMF) (0.49 mL, 6.3 mmol) is prepared and cooled.

-

The cooled Vilsmeier reagent is added dropwise to a vigorously stirred suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in DMF (3 mL).

-

The reaction mixture is heated to 80 °C and maintained for 5 hours. Progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured onto ice and stirred overnight.

-

The resulting precipitate is filtered, washed with cold water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction offers an alternative route for the formylation of activated phenols and similar heterocyclic systems. One report describes its application for the synthesis of pyrimidine-5-carboxaldehydes, although this method is less common than the Vilsmeier-Haack approach for this specific scaffold.[7]

Synthesis from Halogenated Pyrimidines

Halogenated pyrimidines are valuable precursors for introducing various functional groups via metal-halogen exchange followed by quenching with an appropriate electrophile.

Lithiation and Formylation

A highly efficient one-pot synthesis of pyrimidine-5-carboxaldehyde has been developed starting from 5-bromopyrimidine.[8] This method involves a lithium-halogen exchange at a very low temperature (-100 °C) to generate the unstable pyrimidin-5-yl-lithium intermediate. This organolithium species is then reacted with an electrophilic formylating agent, such as ethyl formate, to yield the desired aldehyde.[8] This process achieves a 59% yield, a significant improvement over previous three-step methods which had an overall yield of about 25%.[8]

Caption: One-pot synthesis of pyrimidine-5-carboxaldehyde.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 5-Bromopyrimidine | 1. n-BuLi, THF 2. Ethyl formate 3. Etheral HCl | -100 °C to 0 °C | Pyrimidine-5-carboxaldehyde | 59 | [8] |

Experimental Protocol: One-Pot Synthesis of Pyrimidine-5-carboxaldehyde [8]

-

A solution of 5-bromopyrimidine (5.0 g, 31.4 mmol) in anhydrous THF (100 mL) is cooled to -100 °C under an inert atmosphere.

-

n-Butyllithium (1.6 M in hexane, 21.6 mL, 34.6 mmol) is added dropwise over 20 minutes, maintaining the temperature below -95 °C. The mixture is stirred for an additional 30 minutes.

-

Ethyl formate (5.1 g, 68.8 mmol) is added, and the solution is stirred at -100 °C for 3 hours.

-

Anhydrous etheral HCl is added, and the mixture is allowed to warm to 0 °C.

-

Water is added, and the product is extracted with chloroform. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography on silica gel to afford pyrimidine-5-carboxaldehyde.

Oxidation of Pyrimidine Side-Chains

The oxidation of pre-existing side-chains, such as methyl or hydroxymethyl groups, on the pyrimidine ring is a direct and common strategy for aldehyde synthesis.

Caption: Oxidation routes to pyrimidine aldehydes.

Oxidation of Hydroxymethylpyrimidines

Primary alcohols, such as hydroxymethyl-substituted pyrimidines, can be selectively oxidized to the corresponding aldehydes.[9] This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[10] Reagents like manganese dioxide (MnO₂) are often effective for this chemoselective oxidation. This method is valuable as the hydroxymethyl precursors can often be prepared from corresponding carboxylic esters or aldehydes.

Riley Oxidation of Methylpyrimidines

The Riley oxidation provides a method for converting an activated methyl group directly to a formyl group using selenium dioxide (SeO₂) as the oxidant.[9] This approach is an alternative for synthesizing pyrimidine aldehydes from readily available methyl-substituted pyrimidines.

Reduction of Pyrimidine Carboxylic Acid Derivatives

The partial reduction of pyrimidine carboxylic esters or related derivatives is a fundamental transformation to access pyrimidine aldehydes.

Reduction of Esters

The selective reduction of an ester to an aldehyde is challenging due to the potential for over-reduction to the primary alcohol.[11] This transformation is typically achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. A novel family of borane catalysts has also been reported to promote the partial reduction of esters with near-perfect selectivity.[11] While specific examples for pyrimidine esters are not detailed in the provided literature, this general methodology is a cornerstone of organic synthesis and is applicable to this substrate class.

General Protocol Outline: Reduction of a Pyrimidine Ester

-

A solution of the pyrimidine ester in an anhydrous aprotic solvent (e.g., THF or toluene) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

-

A solution of DIBAL-H (1.0-1.2 equivalents) is added dropwise, and the reaction is stirred for a specified time.

-

The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by an aqueous workup with Rochelle's salt or dilute acid).

-

The product is extracted, and the organic phase is dried and concentrated.

-

Purification is typically performed using column chromatography.

The synthesis of pyrimidine-based aldehydes can be achieved through several distinct and effective strategies. The choice of method depends largely on the availability of starting materials and the substitution pattern of the target pyrimidine. Direct formylation via the Vilsmeier-Haack reaction is highly effective for electron-rich pyrimidines.[6] For halogenated precursors, metal-halogen exchange offers a potent, high-yield, one-pot alternative.[8] Additionally, the oxidation of methyl or hydroxymethyl side-chains and the controlled reduction of carboxylic acid derivatives represent reliable and widely practiced routes.[9][11] The protocols and comparative data presented in this guide offer a valuable resource for chemists engaged in the synthesis of these crucial pharmaceutical building blocks.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Stability and Storage of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde. Due to the limited availability of direct stability studies for this specific compound, this guide also extrapolates potential degradation pathways and outlines best practices for handling and stability assessment based on the chemistry of its core functional groups—a dichloropyrimidine ring and an acetaldehyde moiety.

Physicochemical Properties and Storage Recommendations

Currently available data on the physicochemical properties of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Appearance | Yellow to faint orange solid | [1] |

| Melting Point | 89-91 °C | [1][2] |

| Boiling Point (Predicted) | 312.7 ± 37.0 °C | [1][2] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | -4.49 ± 0.26 | [1] |

| Recommended Storage | Inert atmosphere, store in freezer, under -20°C | [1] |

Predicted Stability Profile and Potential Degradation Pathways

Hydrolytic Degradation: The dichloropyrimidine ring is electron-deficient, making the chlorine atoms susceptible to nucleophilic substitution, particularly by water (hydrolysis).[3][4] This process can be catalyzed by both acidic and basic conditions, leading to the stepwise replacement of chlorine atoms with hydroxyl groups.[3][5]

Oxidative Degradation: The acetaldehyde functional group is prone to oxidation.[6] In the presence of atmospheric oxygen, aldehydes can undergo autoxidation, often via a free-radical mechanism, to form the corresponding carboxylic acid.[7] This is a common degradation pathway for aromatic aldehydes.

Photodegradation: Many pyrimidine-based compounds exhibit sensitivity to light.[5] It is recommended to store this compound protected from light to prevent potential photodegradation.[4]

Given these potential instabilities, it is crucial to adhere to the recommended storage conditions of a cool, dry, dark, and inert environment to maintain the compound's integrity.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol is a general guideline and should be optimized for the specific compound.

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for a defined period (e.g., 24 hours).[3]

-

Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for a defined period (e.g., 8 hours).[3]

-

Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours, protected from light.[3]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 72 hours.[3]

-

Photostability Testing: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][8]

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC.

Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of stability samples.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.[9]

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[9]

-

Flow Rate: 0.5 mL/min.[9]

-

Column Temperature: 40°C.[9]

-

Detection: UV detection at an appropriate wavelength or MS detection for peak identification and purity assessment.

The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that it can separate the parent compound from all potential degradation products.

Synthesis Pathway

The synthesis of this compound has been reported via the ozonolysis of 5-allyl-4,6-dichloropyrimidine.[5]

References

- 1. 5-ACETALDEHYDEYL-4,6-DICHLOROPYRIMIDINE | 16019-33-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. srinichem.com [srinichem.com]

- 5. benchchem.com [benchchem.com]

- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rdlaboratories.com [rdlaboratories.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the heterocyclic compound 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde (CAS No. 16019-33-3). Due to the limited availability of specific experimental spectra in public databases, this document focuses on presenting a detailed synthesis protocol, predicted and typical spectroscopic characteristics for this class of compounds, and general experimental methodologies for acquiring such data. This guide is intended to serve as a valuable resource for researchers working with dichloropyrimidine derivatives in drug discovery and development.

Introduction

This compound is a substituted pyrimidine derivative with potential applications as a building block in medicinal chemistry. The presence of reactive chloro groups and an aldehyde functionality makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic and synthetic characteristics is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16019-33-3 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O | [2] |

| Molecular Weight | 191.01 g/mol | [2] |

| Appearance | Solid | - |

| Melting Point | 89-91 °C | [1] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.

Ozonolysis of 4,6-dichloro-5-allylpyrimidine

Experimental Procedure:

-

To a solution of 4,6-dichloro-5-allylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane, cool the reaction mixture to -78 °C.

-

Purge the solution with ozone gas until a blue color persists, indicating the complete consumption of the starting material.

-

Quench the reaction by adding a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Predicted and Typical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring proton, the methylene protons, and the aldehydic proton. The predicted chemical shifts are summarized in Table 2.

¹³C NMR: The carbon NMR spectrum will display signals for the four distinct carbon atoms in the pyrimidine ring and the two carbons of the acetaldehyde substituent. Predicted chemical shifts are presented in Table 2.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~8.7 | Singlet | - | H-2 (pyrimidine ring) |

| ~3.8 | Doublet | ~2-3 | -CH₂- | |

| ~9.8 | Triplet | ~2-3 | -CHO | |

| ¹³C | ~161 | - | - | C-4, C-6 |

| ~158 | - | - | C-2 | |

| ~135 | - | - | C-5 | |

| ~45 | - | - | -CH₂- | |

| ~198 | - | - | -CHO |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 3. For comparison, the IR spectrum of the related compound 2-amino-4,6-dichloropyrimidine shows characteristic bands for the pyrimidine ring and C-Cl bonds.[3]

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2900, ~2800 | Weak | C-H stretch (aliphatic/aldehydic) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1550, ~1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1100-1000 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometric analysis would provide information on the molecular weight and fragmentation pattern of the compound. The expected molecular ion peaks are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M]⁺ | 190.9755 |

| [M+H]⁺ | 191.9833 |

| [M+Na]⁺ | 213.9652 |

Experimental Protocols for Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic analysis of pyrimidine derivatives are provided below. These are general procedures that can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, substituted pyrimidines are a well-known class of compounds with a broad range of biological activities, often targeting kinases and other enzymes involved in cellular signaling. Further research is required to elucidate the potential biological role of this specific compound.

Conclusion

This technical guide has summarized the available information on this compound, including its synthesis and predicted spectroscopic properties. While experimental spectral data is currently limited, the provided protocols and typical data ranges offer a valuable starting point for researchers. The versatile chemical nature of this compound suggests its potential as a key intermediate in the development of novel therapeutic agents. Further investigation into its biological activity is warranted.

References

Navigating the Reactivity of 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: A Technical Guide for Synthetic Chemists

For Immediate Release

This technical guide offers an in-depth exploration of the chemical reactivity of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecule's reaction pathways, with a particular focus on its behavior in electrophilic substitution reactions and the reactivity of its key functional groups.

Executive Summary

This compound is a versatile building block in medicinal chemistry. However, a thorough understanding of its reactivity is crucial for its effective utilization. This guide establishes that direct electrophilic aromatic substitution on the pyrimidine ring is largely unfeasible due to the strong deactivating effects of the two chlorine atoms and the inherent electron-deficient nature of the pyrimidine nucleus. Instead, the primary modes of reactivity are nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions and chemical transformations involving the acetaldehyde side chain. This document provides a detailed analysis of these reaction pathways, supported by experimental evidence and theoretical principles, to aid in the strategic design of synthetic routes.

Electrophilic Substitution: A Challenging Pathway

The pyrimidine ring is classified as a π-deficient heterocycle, meaning the presence of two electronegative nitrogen atoms withdraws electron density from the ring system. This inherent electron deficiency makes the pyrimidine ring significantly less susceptible to attack by electrophiles compared to benzene and other electron-rich aromatic systems.

The deactivation is further intensified by the presence of two electron-withdrawing chlorine atoms at the C4 and C6 positions of this compound. Consequently, common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not reported for this compound and are considered synthetically challenging, if not impossible, under standard conditions. Research indicates that for electrophilic substitution to occur on a pyrimidine ring, the presence of strong electron-donating groups is typically required to sufficiently activate the ring.[1][2][3]

Primary Reaction Pathways

While direct electrophilic attack on the ring is unfavorable, this compound offers two primary avenues for synthetic modification: nucleophilic aromatic substitution at the chlorinated positions and reactions involving the aldehyde functional group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring and the chloro-substituents makes the C4 and C6 positions highly electrophilic and thus susceptible to attack by nucleophiles. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[4][5] Therefore, the chlorine atoms in this compound are excellent leaving groups in SNAr reactions.

A wide range of nucleophiles can be employed to displace the chlorine atoms, including amines, alkoxides, and thiolates. The regioselectivity of these reactions can often be controlled by reaction conditions and the nature of the nucleophile.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines

| Nucleophile | Product Type | Typical Conditions | Reference |

| Amines (R-NH₂) | 4-Amino-6-chloropyrimidines | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, nBuOH) | [4][5] |

| Alkoxides (R-O⁻) | 4-Alkoxy-6-chloropyrimidines | NaOR in ROH | [6] |

| Thiolates (R-S⁻) | 4-Thioether-6-chloropyrimidines | NaSR in suitable solvent | [7] |

Note: The table provides generalized conditions. Specific substrates may require optimization.

Reactions of the Acetaldehyde Side Chain

The acetaldehyde moiety at the C5 position provides a versatile handle for a variety of chemical transformations. These reactions allow for the extension and modification of the side chain, leading to a diverse range of derivatives.

-

Condensation Reactions: The aldehyde group can participate in condensation reactions, such as the Claisen-Schmidt condensation, with ketones or other activated methylene compounds in the presence of a base. This allows for the formation of α,β-unsaturated carbonyl compounds, which are valuable intermediates for further synthetic elaborations.[6][8]

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted aminoethylpyrimidines.

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(4,6-dichloropyrimidin-5-yl)ethanol, using standard reducing agents like sodium borohydride.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (4,6-dichloropyrimidin-5-yl)acetic acid, using mild oxidizing agents.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination)

A solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or n-butanol (5 mL) is treated with the desired amine (1.1-2.2 mmol) and a base such as potassium carbonate (2.5 mmol) or diisopropylethylamine (DIPEA). The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the amine, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the product is purified by column chromatography.[4][5]

General Procedure for Claisen-Schmidt Condensation

To a solution of this compound (1.0 mmol) and a ketone (1.0 mmol) in ethanol (5 mL), an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time until TLC analysis indicates the consumption of the starting material. The resulting precipitate is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried to afford the α,β-unsaturated carbonyl compound.[6]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde from 2,4,6-trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, protocol for the synthesis of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde, a valuable intermediate in medicinal chemistry, starting from the readily available 2,4,6-trichloropyrimidine. The proposed synthetic route is based on established principles of heterocyclic chemistry, including directed ortho-metalation and subsequent functionalization. While a direct literature precedent for this specific transformation is not available, the outlined procedures are designed to be robust and adaptable for research and development purposes.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

-

Directed ortho-metalation of 2,4,6-trichloropyrimidine followed by reaction with N,N-dimethylacetamide: This step aims to introduce a protected acetaldehyde moiety at the 5-position of the pyrimidine ring.

-

Hydrolysis of the resulting enamine: This final step will yield the target compound, this compound.

The overall reaction scheme is presented below:

Figure 1: Proposed two-step synthesis of this compound from 2,4,6-trichloropyrimidine.

Experimental Protocols

Step 1: Synthesis of the Enamine Intermediate

This protocol describes the directed metalation of 2,4,6-trichloropyrimidine and subsequent reaction with N,N-dimethylacetamide.

Materials:

-

2,4,6-Trichloropyrimidine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF (100 mL) and diisopropylamine (1.2 equivalents).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve 2,4,6-trichloropyrimidine (1.0 equivalent) in anhydrous THF (50 mL).

-

Add the 2,4,6-trichloropyrimidine solution dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add N,N-dimethylacetamide (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2,4,6-Trichloropyrimidine |

| Key Reagents | LDA, N,N-dimethylacetamide |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to room temperature |

| Reaction Time | ~18 hours |

| Theoretical Yield | (To be determined experimentally) |

| Purity | (To be determined by analysis) |

| Table 1: Summary of Reaction Parameters for Step 1. |

Step 2: Hydrolysis to this compound

This protocol details the conversion of the enamine intermediate to the final acetaldehyde product.

Materials:

-

Enamine intermediate from Step 1

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve the purified enamine intermediate (1.0 equivalent) in a mixture of THF and 1M HCl (1:1 v/v).

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

| Parameter | Value |

| Starting Material | Enamine Intermediate |

| Key Reagent | 1M Hydrochloric Acid |

| Solvent | THF/Water |

| Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Theoretical Yield | (To be determined experimentally) |

| Purity | (To be determined by analysis) |

| Table 2: Summary of Reaction Parameters for Step 2. |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

Application Note & Protocol: Synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde via Ozonolysis of 5-allyl-4,6-dichloropyrimidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde from 5-allyl-4,6-dichloropyrimidine through ozonolysis. The procedure involves the oxidative cleavage of the allyl group's carbon-carbon double bond using ozone, followed by a reductive workup to yield the target aldehyde. This method is a crucial step in the synthesis of various pharmaceutical intermediates.

Introduction

Ozonolysis is a powerful and versatile organic reaction that cleaves carbon-carbon double or triple bonds using ozone (O₃).[1][2] The outcome of the reaction, whether it yields aldehydes, ketones, carboxylic acids, or alcohols, is determined by the workup conditions that follow the initial ozonide formation.[1][3][4] A reductive workup is employed to obtain aldehydes or ketones, while an oxidative workup leads to carboxylic acids.[1][2][3][4]

This application note details the ozonolysis of 5-allyl-4,6-dichloropyrimidine to produce this compound, an important building block in medicinal chemistry. The protocol described herein utilizes a reductive workup to ensure the formation of the desired aldehyde product with a high yield.

Reaction Scheme

The ozonolysis of 5-allyl-4,6-dichloropyrimidine proceeds in two main stages: the formation of an ozonide intermediate and its subsequent reductive cleavage.

Diagram of the Ozonolysis Reaction Workflow:

Caption: General workflow for the ozonolysis of 5-allyl-4,6-dichloropyrimidine.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 4,6-dichloropyrimidine-5-acetaldehyde.[5]

3.1. Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mol) |

| 5-allyl-4,6-dichloropyrimidine | C₇H₆Cl₂N₂ | 205.05 | 5.0 g | 0.024 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 8.0 g | 0.102 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 5.5 mL | 0.039 |

| Ozone | O₃ | 48.00 | Excess | - |

| Thiourea | CH₄N₂S | 76.12 | 2.0 g | 0.026 |

| Water | H₂O | 18.02 | 60 mL | - |

3.2. Equipment:

-

50 mL three-necked flask

-

Magnetic stirrer and stir bar

-

Ozone generator (ozonizer)

-

Gas dispersion tube

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Nitrogen gas source

-

Separatory funnel

-

Rotary evaporator

-

Starch-potassium iodide test paper

3.3. Procedure:

-

Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, add 20 mL of dichloromethane and 5.0 g (0.024 mol) of 4,6-dichloro-5-allylpyrimidine.

-